molecular formula C13H16INO2 B13978998 Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate

Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate

Cat. No.: B13978998
M. Wt: 345.18 g/mol
InChI Key: XGUKLRFUMZZFLC-UHFFFAOYSA-N
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Description

Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . The presence of the iodoethyl group in this compound adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method is the alkylation of azetidine with 2-iodoethanol under basic conditions to introduce the iodoethyl group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is primarily related to its ability to undergo various chemical transformationsAdditionally, the azetidine ring can participate in ring-opening reactions, leading to the formation of new compounds with different biological activities . The molecular targets and pathways involved depend on the specific functional groups introduced during these transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is unique due to the presence of the iodoethyl group, which provides enhanced reactivity for substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

benzyl 3-(2-iodoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H16INO2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

XGUKLRFUMZZFLC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CCI

Origin of Product

United States

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